

# Technical Whitepaper: (S)-4-Chlorophenylalaninol Hydrochloride

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## Compound of Interest

*Compound Name:* 4-Chlorophenylalaninol  
Hydrochloride

*CAS No.:* 1379971-06-8

*Cat. No.:* B1455326

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A Pivotal Chiral Scaffold in Medicinal Chemistry and Drug Discovery[1]

## Executive Summary

**4-Chlorophenylalaninol Hydrochloride** (specifically the (S)-enantiomer) represents a high-value chiral building block in the synthesis of pharmacologically active compounds.[1] Derived from the reduction of 4-chloro-L-phenylalanine (PCPA), this amino alcohol retains the critical stereochemical information of the parent amino acid while offering a reactive hydroxyl group for versatile derivatization.[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic protocols, and its role as a precursor in the generation of tetrahydroisoquinolines and chiral ligands. It addresses the needs of drug development professionals seeking to leverage this scaffold for serotonin modulation pathways and complex heterocyclic synthesis.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The utility of **4-Chlorophenylalaninol Hydrochloride** lies in its dual functionality: the primary amine allows for peptide coupling or reductive amination, while the primary alcohol serves as a

handle for cyclization or oxidation.

## Core Specifications

Property	Specification
Chemical Name	(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
Common Synonyms	L-4-Chlorophenylalaninol HCl; (S)-4-Chloro-β-amino-benzenepropanol HCl
CAS Number (Free Base)	886061-26-3 (S-isomer); 35373-63-8 (DL-isomer)
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClNO <sub>[1][2][3][4][5][6][7][8][9]</sub> · HCl
Molecular Weight	222.11 g/mol (Salt); 185.65 g/mol (Base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point	168–172 °C (Decomposes)
Chirality	(S)-Enantiomer (derived from L-Amino Acid)

## Synthetic Utility & Mechanism[13][14]

The primary route to (S)-4-Chlorophenylalaninol is the chemoselective reduction of (S)-4-chlorophenylalanine.[1] This transformation must preserve the chiral center at the

-carbon while fully reducing the carboxylic acid to the alcohol.

## Synthesis Protocol: LiAlH<sub>4</sub> Reduction

The following protocol describes the reduction of (S)-4-chlorophenylalanine using Lithium Aluminum Hydride (LiAlH<sub>4</sub>). This method is preferred for its high yield and retention of optical purity.

Reagents:

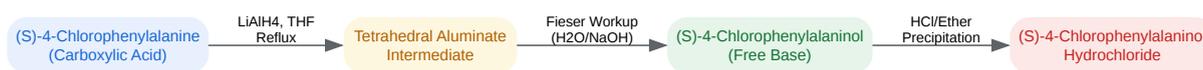
- (S)-4-Chlorophenylalanine (CAS: 14173-39-8)[1]
- Lithium Aluminum Hydride (LiAlH<sub>4</sub>) (2.5 equivalents)[1]
- Anhydrous Tetrahydrofuran (THF)[1]
- 1M Sodium Hydroxide (NaOH) for workup[1]

#### Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and addition funnel. Purge with Nitrogen ( ) or Argon.[1]
- Slurry Preparation: Suspend LiAlH<sub>4</sub> (2.5 eq) in anhydrous THF at 0°C.
- Addition: Add (S)-4-chlorophenylalanine portion-wise (solid or THF slurry) to the LiAlH<sub>4</sub> suspension. Caution: Exothermic reaction with hydrogen gas evolution.[1]
- Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 4–12 hours. Monitor via TLC (MeOH/DCM) or HPLC.[1]
- Quenching (Fieser Method): Cool to 0°C. Carefully add water ( mL), then 15% NaOH ( mL), then water ( mL) where is the grams of LiAlH<sub>4</sub> used.
- Isolation: Filter the granular aluminum salts. Dry the filtrate over and concentrate in vacuo.
- Salt Formation: Dissolve the crude oil in ethanol/diethyl ether and add HCl (gas or dioxane solution) to precipitate the hydrochloride salt.

## Mechanistic Pathway Visualization

The following diagram illustrates the reduction pathway and subsequent salt formation.



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Caption: Chemoselective reduction of the amino acid precursor to the amino alcohol hydrochloride.

## Applications in Drug Discovery

### Precursor for Tetrahydroisoquinolines (Pictet-Spengler)

One of the most significant applications of 4-chlorophenylalaninol is in the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction.[1] The 4-chloro substituent on the phenyl ring provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the construction of complex libraries.[1]

- Mechanism: The amino group condenses with an aldehyde to form an imine (Schiff base), which undergoes acid-catalyzed cyclization.[1]
- Relevance: THIQs are privileged structures in medicinal chemistry, found in antihypertensives, anticoagulants, and antidepressants.[1]

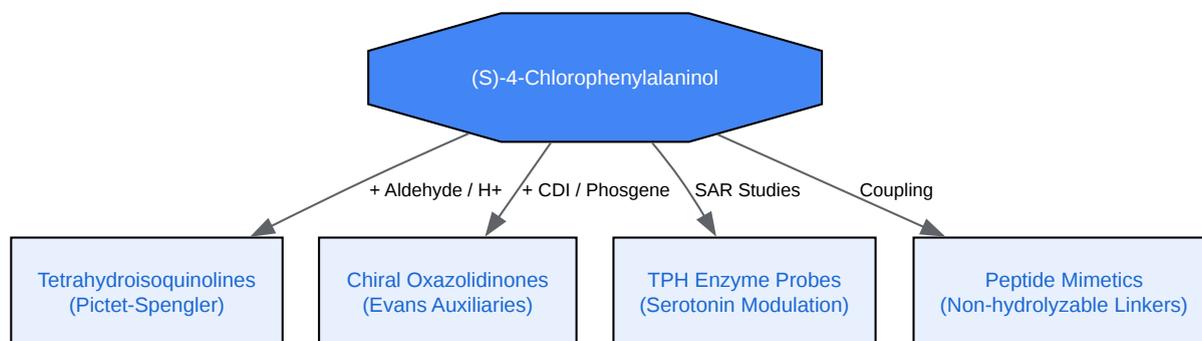
## Chiral Auxiliaries and Ligands

The amino alcohol motif is a classic "chiral pool" starting material for:

- Oxazolidinones: Reaction with phosgene or carbonyldiimidazole (CDI) yields Evans-type auxiliaries used for asymmetric alkylations.[1]
- Chiral Ligands: Used in asymmetric catalysis (e.g., reduction of ketones) when complexed with metals like Ruthenium or Zinc.[1]

## Structural Probe for Serotonin Pathways

While 4-chlorophenylalanine (PCPA) is a known inhibitor of Tryptophan Hydroxylase (TPH) (the rate-limiting enzyme in serotonin synthesis), the alcohol derivative serves as a non-acidic structural probe.[1] It allows researchers to study the binding affinity of the chlorophenyl moiety within the TPH active site without the ionizable carboxylate group, helping to map the hydrophobic pocket of the enzyme.



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Caption: Divergent synthetic applications of the 4-chlorophenylalaninol scaffold.

## Safety, Handling, and Storage[1][15]

While specific toxicological data for the alcohol is less abundant than for the acid, it should be handled with the rigor of a bioactive intermediate.

## Hazard Identification (GHS)[1]

- Signal Word: Warning
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1][10]
- Precautionary: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.

## Storage Protocols

- Temperature: Store at 2–8°C (Refrigerate).
- Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.[1]
- Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.[1]

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